2-Chlorobenzoxazole
Overview
Description
2-Chlorobenzoxazole is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzoxazole, where a chlorine atom is substituted at the second position of the benzoxazole ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoxazole can be synthesized through various methods. One common method involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to this compound . Another method involves the reaction of benzoxazolinones with phosphorus pentachloride .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 2-aminophenol with chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.
Oxidation Reactions: It can be oxidized to form benzoxazole-2-thiol derivatives.
Reduction Reactions: It can be reduced to form benzoxazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide and metal catalysts are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed:
- Substituted benzoxazole derivatives
- Benzoxazole-2-thiol derivatives
- Various functionalized benzoxazole compounds .
Scientific Research Applications
2-Chlorobenzoxazole has a wide range of applications in scientific research:
Mechanism of Action
2-Chlorobenzoxazole can be compared with other benzoxazole derivatives such as:
- 2-Chlorobenzothiazole
- 2-Chlorobenzimidazole
- 2-Aminobenzoxazole
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, it exhibits different reactivity and biological activity compared to 2-Chlorobenzothiazole and 2-Chlorobenzimidazole .
Comparison with Similar Compounds
- 2-Chlorobenzothiazole
- 2-Chlorobenzimidazole
- 2-Aminobenzoxazole .
Properties
IUPAC Name |
2-chloro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQDWDBTWSGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060643 | |
Record name | Benzoxazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-18-9 | |
Record name | 2-Chlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8439 | |
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Record name | Benzoxazole, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFH5RW45PA | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula of 2-chlorobenzoxazole and what are its key physicochemical properties?
A1: this compound has the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol. While specific spectroscopic data varies between studies, researchers commonly employ techniques such as IR, 1H NMR, and 13C NMR to characterize its structure [, , ].
Q2: How is this compound typically synthesized?
A2: One established method involves the reaction of this compound with sodium sulfite to produce sodium benzoxazole-2-sulfonate, a useful reagent for derivatizing amines and amino acids for analysis []. Another approach utilizes potassium fluoride to convert this compound into 2-fluorobenzoxazole, which is then reacted with alcohols to efficiently produce alkyl diphenyl phosphates [].
Q3: What are some of the key reactions this compound undergoes and what types of products are formed?
A3: this compound exhibits versatile reactivity. For instance, it reacts with ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates to yield isoxazolones with a benzoxazole ring []. Furthermore, it participates in cross-coupling reactions with β,γ-unsaturated Grignard reagents, resulting in the regioselective synthesis of 2-allyl-, 2-allenyl, and 2-propargyl-benzoxazoles [].
Q4: Can you provide an example of a specific reaction mechanism involving this compound?
A4: In the context of radical substitution reactions, this compound reacts with in situ generated organozinc reagents under blue light and photoredox catalysis. The mechanism involves the oxidation of the organozinc reagent by the photocatalyst, followed by a radical attack on the this compound molecule, leading to substitution products [].
Q5: How does this compound interact with N-amino compounds?
A5: Research has shown that this compound can undergo both dealkylation and deamination reactions with N-amino compounds. For instance, it reacts with N,N-dimethylhydrazine to produce a mixture of deaminated and dealkylated products, including 2-dimethylaminobenzoxazole and N-methyl-N-(2-benzoxazolyl)-hydrazine [].
Q6: Are there any reported applications of this compound in coordination chemistry?
A6: Yes, this compound serves as a precursor to N-heterocyclic carbene (NHC) ligands. It reacts with 1-mesitylimidazole to form a benzoxazolyl imidazolium salt, which can be further complexed with metals like silver, palladium, and rhodium. These complexes have potential applications in catalysis, such as hydrosilylation reactions [].
Q7: Has this compound been explored for its biological activity?
A7: While not extensively studied, some derivatives of this compound have shown potential biological activities. For example, N-(2-benzoxazolyl)amino acid esters, synthesized from this compound, have been investigated as potential antineoplastic agents []. Additionally, this compound derivatives containing cyclic amines have demonstrated antibacterial and antifungal activity in vitro [].
Q8: Are there any known analytical methods for detecting and quantifying this compound?
A9: While specific methods for this compound are not detailed in the provided abstracts, techniques like HPLC with fluorescence or UV detection are commonly used to analyze its derivatives. For example, sodium benzoxazole-2-sulfonate, synthesized from this compound, is used as a derivatizing agent for the analysis of amines and amino acids using HPLC with fluorescence detection [].
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